molecular formula C14H11ClN2O3 B11960189 N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline

Cat. No.: B11960189
M. Wt: 290.70 g/mol
InChI Key: FGYUIVYDRBJTNP-UHFFFAOYSA-N
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Description

N-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-4-methoxyaniline is a Schiff base characterized by a 4-methoxyaniline backbone conjugated via an imine group to a 2-chloro-5-nitrophenyl substituent. Schiff bases like this are widely studied for their roles in coordination chemistry, catalysis, and material science due to their tunable substituents and chelating abilities .

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C14H11ClN2O3/c1-20-13-5-2-11(3-6-13)16-9-10-8-12(17(18)19)4-7-14(10)15/h2-9H,1H3

InChI Key

FGYUIVYDRBJTNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 4-methoxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of N-[(E)-(2-chloro-5-aminophenyl)methylidene]-4-methoxyaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-hydroxyaniline.

Mechanism of Action

The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several Schiff bases documented in the literature:

Pyrimidine-Oxazolidin Hybrids ()

Compounds such as N-{(5E)-5-[(2,4-dimethoxypyrimidin-5-yl)methylidene]-3-methyl-1,3-oxazolidin-2-ylidene}-4-methoxyaniline (8e) and N-{(5E)-5-[(2,4-dimethoxypyrimidin-5-yl)methylidene]-3-methyl-1,3-oxazolidin-2-ylidene}-4-nitroaniline (8c) exhibit methoxy or nitro substituents on aromatic rings. Key differences include:

  • Synthetic Yields : 8e was synthesized in 44% yield, lower than 8c (77%), suggesting nitro groups may facilitate more efficient imine formation under similar conditions .
Corrosion-Inhibiting Schiff Bases ()

Compounds like N-(salicylidene)-4-methoxyaniline and N-(cinnamalidine)-4-methoxyaniline demonstrate that methoxyaniline-based Schiff bases effectively inhibit mild steel corrosion in acidic environments. The target compound’s nitro and chloro groups may enhance adsorption on metal surfaces due to stronger electron withdrawal, though direct comparative data are lacking .

Coordination Chemistry ()

The tetradentate ligand HMB (4-[(1E)-N-(2-{(E)-[(2-hydroxyphenyl)methylidene]amino}ethyl)ethanimidoyl]-1,3-benzenediol) forms stable CdO nanoparticles. Unlike HMB, the target compound’s nitro and chloro substituents may reduce its ability to coordinate metals due to steric hindrance or electronic mismatches, though its methoxy group could still participate in weak interactions .

C-N Coupling Reactions ()

In reactions between 4-chloropyridine derivatives and 4-methoxyaniline, yields varied significantly based on substituents (e.g., 80% yield for derivative 3 vs. 0% for derivative 2).

Demethylation and Acetylation ()

Studies on N-(4-hydroxyphenyl)-acetamide synthesis from 4-methoxyaniline highlight the reactivity of methoxy groups under acidic or basic conditions. The target compound’s nitro group could stabilize the imine bond during similar transformations, though chloro substituents might introduce competing reaction pathways .

Data Tables: Comparative Properties

Table 2: Reactivity in C-N Coupling ()

4-Chloropyridine Derivative Product Yield (mol %)
Derivative 3 4-methoxyaniline adduct 80
Derivative 2 4-methoxyaniline adduct 0

Biological Activity

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline is a Schiff base compound notable for its unique structural features, including the presence of both chloro and nitro groups on the phenyl ring, as well as a methoxy group on the aniline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming coordination complexes with metal ions, disrupting cellular processes.
  • Antimicrobial Activity : The presence of the nitro group suggests potential for antimicrobial properties, as similar compounds have shown effectiveness against various pathogens.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.

Anticancer Activity

Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The IC₅₀ values, which indicate the concentration required to inhibit cell growth by 50%, were determined for different cell lines:

Cell Line IC₅₀ (µM)
MCF-75.02
MDA-MB-23115.24
Human Skin Fibroblasts28.52

These results suggest that the compound exhibits selective cytotoxicity towards breast cancer cells compared to normal fibroblast cells .

Mechanistic Insights

Further investigations into the mechanism of action revealed that treatment with this compound led to a decrease in mitochondrial membrane potential (ΔΨm), a hallmark of apoptosis. For instance:

  • After 24 hours of treatment at 1 µM concentration:
    • MCF-7 cells showed a decrease in ΔΨm by 9.8%.
    • MDA-MB-231 cells exhibited a decrease by 21.8%.

At a higher concentration of 5 µM, these figures increased to 25.5% for MCF-7 and 36.3% for MDA-MB-231 cells .

Comparison with Similar Compounds

This compound can be compared with other Schiff base compounds that possess similar functional groups:

Compound Unique Features
N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazideContains dimethoxy groups, differing reactivity
N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazideFluorine substitution affects biological activity

The presence of both chloro and nitro groups in this compound enhances its reactivity and biological potential compared to other similar compounds .

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